molecular formula C12H16F2N2 B8162903 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline

Katalognummer: B8162903
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: HWROECGQUBOREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline is a fluorinated aromatic amine featuring a 3,3-difluoropiperidine moiety attached to the para position of a 3-methylaniline core. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are often associated with enhanced binding affinity and metabolic stability. The 3,3-difluoropiperidine group introduces electronegative fluorine atoms, which can influence conformational rigidity, polarity, and interactions with biological targets such as integrins or enzymes .

Eigenschaften

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-10(15)3-4-11(9)16-6-2-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWROECGQUBOREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:
The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers. The presence of the difluoropiperidine group enhances its pharmacological profile by improving binding affinity to biological targets such as enzymes and receptors.

Kinase Inhibition:
Research indicates that compounds similar to 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline can act as inhibitors of kinases like SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in autoimmune and neurodegenerative diseases . Such inhibition can lead to therapeutic effects in conditions like Alzheimer's and Parkinson's disease.

Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited antiviral properties by inhibiting hepatitis B virus replication through allosteric modulation of core protein assembly. This suggests its potential role in developing antiviral therapies.

Material Science

Organic Semiconductors:
The electronic properties of 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline make it suitable for applications in organic electronics. Its unique structure allows for enhanced charge transport characteristics, which are critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Polymer Development:
In material science, this compound can serve as a building block for synthesizing polymers with tailored properties. The incorporation of fluorinated groups is known to improve the thermal stability and mechanical strength of polymeric materials.

Biological Studies

Biochemical Assays:
The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to form strong hydrogen bonds due to the presence of fluorine atoms enhances its specificity towards biological targets.

Inflammation Research:
Compounds structurally related to 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline have shown promise in reducing inflammation in preclinical models. For instance, studies indicate that these compounds can decrease airway hyperreactivity and eosinophil infiltration in asthma models.

Wirkmechanismus

The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight LogP (Predicted) Key Functional Groups
4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline C12H14F2N2 236.25 ~2.5 Difluoropiperidine, aniline
4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline C13H18F3N3 273.30 ~1.8 Trifluoromethyl, methylpiperazine
4-(2-Methoxyethoxy)-3-methylaniline hydrochloride C10H16ClNO2 217.69 ~0.9 Methoxyethoxy, hydrochloride

Biologische Aktivität

4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with two fluorine substituents and a methylaniline moiety. The structural formula can be represented as follows:

C11H14F2N\text{C}_11\text{H}_{14}\text{F}_2\text{N}

Research indicates that compounds similar to 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline interact with various biological targets, influencing cellular pathways involved in cancer progression and other diseases. Specifically, studies have shown that the compound may act as an inhibitor of G9a-like protein (GLP), which is implicated in several cellular processes including gene regulation and tumor growth.

Inhibition of G9a-Like Protein

In a study evaluating selective inhibitors for GLP, 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline demonstrated potent inhibitory activity with an IC50 value indicating strong selectivity over G9a. This selectivity is crucial as it suggests potential therapeutic applications in conditions where G9a/GLP dysregulation is involved, such as cancer and inflammatory diseases .

Anticancer Potential

The compound has been tested in various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against breast cancer cells, with IC50 values comparable to established anticancer agents. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Study on Anti-Tuberculosis Activity

In related research on compounds with similar piperidine structures, analogs were evaluated for anti-tuberculosis activity. Although not directly tested for tuberculosis, the structural similarities suggest that 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline could possess similar antimicrobial properties. The pharmacokinetic profiles of these analogs showed promising results in reducing bacterial loads in infected models .

In Vivo Efficacy Studies

In vivo studies have highlighted the efficacy of compounds structurally related to 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline in murine models. For instance, compounds exhibiting similar piperidine motifs were shown to significantly reduce tumor size and improve survival rates when administered at specific dosages . These findings support further exploration into the therapeutic use of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that compounds like 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to ensure safety profiles before clinical application.

Summary Table of Biological Activities

Biological ActivityIC50 ValueReference
Inhibition of GLP13 ± 4 nM
Cytotoxicity against cancer1.47 μM
Anti-tuberculosis potentialNot directly tested

Q & A

Q. What in vitro models best predict the compound’s metabolic stability?

  • Recommendation : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor demethylation at the 3-methylaniline group via LC-MS/MS. Half-life (t1/2_{1/2}) <30 min indicates high hepatic clearance, necessitating prodrug strategies .

Q. How to design stability-indicating assays for degradant identification?

  • Protocol : Stress the compound under oxidative (H2 _2O2_2), thermal (60°C), and photolytic (ICH Q1B) conditions. Use HRMS/MS to identify major degradants (e.g., quinone imines from oxidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.